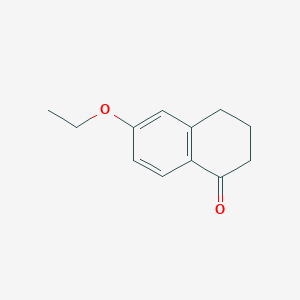

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Description

Structural Context and Significance in Organic Chemistry

The compound 3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, is a bicyclic aromatic ketone. edu.krd Its structure features a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. edu.krd This unique fusion of an aromatic and a saturated cyclic system imparts a distinct reactivity profile that has made it a valuable scaffold in organic chemistry.

The α-tetralone core is not merely a synthetic curiosity; it is a structural motif found in a variety of natural products. materialsciencejournal.org For instance, the skeleton is present in compounds like Aristelegone A, which has been used in traditional Chinese medicine. The inherent biological relevance of this scaffold has spurred significant interest among chemists to explore its derivatives for potential therapeutic applications. nih.gov The presence of the ketone group and the adjacent α-methylene group provides reactive sites for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

Overview of Synthetic Utility of the α-Tetralone Core

The α-tetralone scaffold is a versatile and powerful building block in organic synthesis. edu.krdnih.gov Its rigid bicyclic framework and multiple reactive sites make it an ideal starting material for constructing a wide array of complex molecules, including pharmaceuticals and natural products. edu.krd Substituted tetralones have demonstrated significant utility due to their reactivity and suitability as precursors for diverse synthetic heterocyclic compounds. edu.krd

The synthetic value of α-tetralones is demonstrated by their use in the synthesis of:

Pharmaceutical Agents: The scaffold is a key intermediate in the creation of various therapeutic agents, including some antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating conditions like Alzheimer's disease. edu.krdnih.gov

Natural Products: Many total synthesis strategies for complex natural products employ the α-tetralone core as a starting point. materialsciencejournal.org

Heterocyclic Compounds: The reactivity of the ketone and the adjacent carbon atoms allows for the construction of various fused heterocyclic systems.

A range of chemical reactions can be successfully applied to the α-tetralone family, including electrophilic fluorination, α-alkylation reactions, and ortho-sulfonamidation, highlighting its broad synthetic applicability. nih.gov

Research Trajectories for 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one and Related Structures

Research into derivatives of α-tetralone often focuses on how different substituents on the aromatic ring influence the molecule's biological activity, a field of study known as structure-activity relationships (SAR). The C6 position of the α-tetralone moiety has been identified as a critical point for substitution to modulate biological effects. nih.gov

While direct research on 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is specific, important findings have emerged. A recent study on newly synthesized functionalized tetralones identified a derivative with a 6-ethoxy group as having the most potent antifungal activity among the tested compounds. nih.gov The study noted that replacement with an O-Et group was important for optimal antifungal efficacy, showing a fungicidal effect against Aspergillus niger. nih.gov

The research trajectory for the 6-ethoxy analogue can also be understood by examining closely related structures, particularly the 6-methoxy and 6-(benzyloxy) derivatives.

6-Methoxy-α-tetralone: This compound is a widely used intermediate in the synthesis of various pharmaceutical compounds and natural products. nbinno.comresearchgate.net It has been utilized as a precursor for potential tubulin binding ligands and water-soluble amino acid conjugates. materialsciencejournal.org

6-Substituted Analogues as MAO Inhibitors: A series of α-tetralone derivatives with various substituents at the C6 position, such as benzyloxy groups, have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO). nih.gov These enzymes are significant targets for therapies aimed at Parkinson's disease and depression. nih.gov SAR analyses from these studies revealed that substitution at the C6 position is a requirement for both MAO-A and MAO-B inhibition. nih.gov

These studies collectively indicate that the nature of the alkoxy or aryloxy group at the C6 position plays a crucial role in determining the biological profile of the α-tetralone scaffold. The demonstrated antifungal activity of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one suggests a promising area for further investigation, while the extensive research on related C6-substituted analogues points towards its potential exploration for other therapeutic targets, such as neurodegenerative disorders.

Data Tables

Table 1: Physicochemical Properties of α-Tetralone and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone) | C₁₀H₁₀O | 146.19 | 529-34-0 |

| 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₂H₁₄O₂ | 190.24 | 50676-12-5 |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₂O₂ | 176.21 | 1078-19-9 |

| 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | C₁₇H₁₆O₂ | 252.31 | 32263-70-0 |

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGKSZILDAVDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517146 | |

| Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50676-12-5 | |

| Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethoxy 3,4 Dihydronaphthalen 1 2h One and Structural Analogues

Established Synthetic Pathways to 3,4-Dihydronaphthalen-1(2H)-one Derivatives

The construction of the 3,4-dihydronaphthalen-1(2H)-one core, also known as the α-tetralone skeleton, relies on well-established reactions that form the bicyclic system. The two primary approaches involve intramolecular Friedel-Crafts acylation and various other cyclization strategies.

Friedel-Crafts Acylation Approaches

Intramolecular Friedel-Crafts acylation is a cornerstone method for synthesizing tetralone derivatives. This reaction involves the cyclization of a phenyl-substituted aliphatic acyl chloride or carboxylic acid onto the aromatic ring, typically promoted by a strong Lewis acid or Brønsted acid. The general mechanism proceeds through the formation of a highly reactive acylium ion, which then acts as an electrophile, attacking the aromatic ring to forge the new carbon-carbon bond and close the six-membered aliphatic ring.

A common substrate for this reaction is 4-phenylbutyryl chloride. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride is activated, leading to an intramolecular electrophilic aromatic substitution that yields the tetralone ring system. The choice of starting material and the position of substituents on the aromatic ring dictate the substitution pattern of the final product. For instance, the synthesis of 6-methoxy-β-tetralone can be achieved through the reaction of (4-methoxyphenyl)acetyl chloride with ethylene (B1197577) in the presence of an excess of aluminum chloride. orgsyn.org

Cyclization Reactions for Dihydronaphthalene Ring Formation

Beyond the classic Friedel-Crafts acylation, a variety of other cyclization reactions are employed to construct the dihydronaphthalene ring. These methods offer alternative routes that can accommodate different functional groups and achieve specific regioselectivity.

Acid-catalyzed cyclization of γ-arylbutyric acids is a widely used method. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can effectively promote the intramolecular acylation of the carboxylic acid directly, bypassing the need to first form an acyl chloride. A specific example is the cyclization of methyl 4-(3-methoxyphenyl)butanoate, which, when treated with Eaton's reagent, yields 6-methoxy-1-tetralone. chemicalbook.com These reactions are powerful tools in organic synthesis for creating complex cyclic structures from linear precursors. chemicalbook.com

Synthesis of 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one

The specific synthesis of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is not commonly detailed as a primary synthesis. Instead, it is typically achieved through the modification of a more readily available precursor, the corresponding methoxy-substituted analogue.

Ethoxylation Strategies on Methoxy-Substituted Analogues

The most practical and well-documented route to 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one involves a two-step process starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (6-methoxy-1-tetralone).

Demethylation: The first step is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (6-hydroxy-1-tetralone). This transformation is a standard procedure in organic synthesis. sigmaaldrich.com A common and effective method for this demethylation is heating the methoxy (B1213986) tetralone with a strong acid, such as 48% aqueous hydrobromic acid. prepchem.com The reaction proceeds by nucleophilic attack of the bromide ion on the methyl group, with the protonated ether oxygen acting as a good leaving group.

Ethylation: The second step is the ethylation of the newly formed hydroxyl group. This is typically accomplished via a Williamson ether synthesis. The 6-hydroxy-1-tetralone is treated with a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the target 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one. This general strategy has been successfully used to synthesize analogous alkoxy derivatives, such as 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, by using benzyl bromide as the alkylating agent. chemicalbook.com

The table below outlines the key parameters for this two-step synthetic sequence.

| Step | Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Demethylation | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 48% Hydrobromic Acid (HBr) | 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one |

| 2 | Ethylation (Williamson Ether Synthesis) | 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | Potassium Carbonate (K₂CO₃), Ethyl Bromide (CH₃CH₂Br) | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one |

Targeted Functionalization of Dihydronaphthalenone Systems

The synthesis described above highlights a broader principle: the targeted functionalization of the dihydronaphthalenone system. The presence of a functional group on the aromatic ring, such as a hydroxyl group, provides a chemical handle for further modification.

The phenolic hydroxyl group at the 6-position of the tetralone core is particularly useful. Its acidity allows for easy deprotonation to form a phenoxide, which is a potent nucleophile. This enables a wide range of O-alkylation reactions to introduce not only ethoxy groups but also a variety of other alkoxy substituents. For example, reacting 6-hydroxy-1-tetralone with differently substituted arylalkyl bromides under basic conditions can generate a library of derivatives. chemicalbook.com This targeted functionalization is crucial for systematically modifying the properties of the molecule, which is a common strategy in medicinal chemistry and materials science.

Advanced Catalytic Approaches in Dihydronaphthalenone Synthesis

In recent years, research has focused on developing more efficient, milder, and environmentally benign methods for synthesizing tetralones. These advanced catalytic approaches often offer improvements in terms of yield, selectivity, and operational simplicity over traditional methods.

One notable development is the use of iron(III) catalysis. An iron(III)-catalyzed strategy has been developed for the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors. The mechanism involves the formation of pyran intermediates, which then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to afford the desired tetralone products. This method is characterized by its operational simplicity and avoids the use of stoichiometric amounts of strong Lewis acids.

Another modern approach involves electro-organic synthesis. An electrochemical methodology for producing substituted tetrahydronaphthalenes has been reported, which proceeds via an oxidative decarboxylative cycloalkylation of carboxylic acids. This catalyst-free method uses direct anodic oxidation to generate the key carbocation intermediate, which then undergoes an intramolecular Friedel-Crafts-type alkylation. This technique avoids the need for corrosive reagents typically used in classical protocols.

The table below compares key features of classical and advanced synthetic approaches.

| Approach | Typical Catalyst/Reagent | Key Features | Example Reaction Type |

|---|---|---|---|

| Classical Friedel-Crafts | AlCl₃, Polyphosphoric Acid | Requires stoichiometric strong acid; can be harsh. | Intramolecular Acylation |

| Iron-Catalyzed Synthesis | FeCl₃ (catalytic) | Milder conditions; catalytic Lewis acid. | Friedel-Crafts Alkylation of Pyran Intermediate |

| Electrochemical Synthesis | None (Direct Anodic Oxidation) | Catalyst-free; avoids corrosive chemical reagents. | Decarboxylative Cycloalkylation |

Photoredox-Catalyzed Annulation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. princeton.eduacs.org This strategy allows for novel bond constructions and reaction pathways that are often inaccessible through traditional thermal methods. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are particularly well-suited to this approach for building the dihydronaphthalenone framework.

One innovative photoredox method involves a metal-free ring expansion of cyclopropanols that bear a pendant styrene group. organic-chemistry.org Mediated by an organic photoredox catalyst, this reaction proceeds through a proton-coupled electron transfer (PCET) mechanism to generate 1-tetralone derivatives. organic-chemistry.org The reaction is initiated by the photoexcited catalyst, which engages the substrate to ultimately form a reactive radical that undergoes ring expansion and cyclization to yield the tetralone core.

Another significant advancement is the formal [4+2] cycloaddition of styrenes, driven by visible-light catalysis. nih.gov This reaction allows two styrene molecules, which can have different electronic and steric properties, to react with each other with high chemo- and regioselectivity. nih.gov This method provides a direct route to polysubstituted tetralin scaffolds, which are immediate precursors to dihydronaphthalenones. nih.gov The proposed mechanism involves the generation of a styrene radical cation by the photocatalyst, which then reacts with a neutral styrene molecule to initiate the annulation cascade. nsf.gov

A general photocatalytic strategy for two-component annulation involves the generation of a radical from a redox-active precursor, which then adds to an alkene. The resulting intermediate, a benzylic radical, is then oxidized by the photocatalyst to a carbocation, which undergoes cyclization with a tethered nucleophile to complete the annulation. researchgate.net These photoredox-catalyzed annulation strategies represent a versatile and powerful approach for the construction of the 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one skeleton and its analogues.

| Reactants | Photocatalyst | Product Type | Key Features |

| Styrene-tethered cyclopropanols | Organic Dye (e.g., 4CzIPN) | 1-Tetralone derivatives | Metal-free, Ring expansion via PCET organic-chemistry.org |

| Two different styrenes | Ru(II) or Ir(III) complexes | Polysubstituted tetralins | High chemo- and regioselectivity nih.gov |

| Redox-active radical precursors + aryl alkenes | Ir(III) complex + Brønsted acid | Saturated heterocycles/carbocycles | Two-component annulation researchgate.net |

Radical Cation [4+2] Cycloaddition Sequences

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. However, the classical thermal reaction is typically limited to electron-rich dienes reacting with electron-deficient dienophiles. Radical cation [4+2] cycloadditions overcome this limitation, enabling facile cycloaddition between two electron-rich components, which is electronically mismatched and challenging under thermal conditions. nih.gov This method is particularly relevant for synthesizing the dihydronaphthalenone core, as precursors can be designed from electron-rich building blocks.

This type of reaction can be initiated by chemical oxidants, electrochemical methods, or, more recently, through visible-light photoredox catalysis. nih.govresearchgate.net In a photoredox-catalyzed cycle, the photoexcited catalyst oxidizes an electron-rich dienophile (such as an alkoxy-substituted styrene, a precursor to the target molecule) to its corresponding radical cation. nih.gov This radical cation is highly activated and readily undergoes a [4+2] cycloaddition with an electron-rich diene. The resulting cycloadduct radical cation can then participate in a chain-propagation step by abstracting an electron from another molecule of the starting dienophile. nih.gov

The use of enol ethers as electron-rich dienophiles in radical cation Diels-Alder reactions has been demonstrated as a viable strategy. researchgate.netresearchgate.net This is significant because the resulting cycloadduct contains an ether linkage that can be readily hydrolyzed to the ketone functionality found in 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one. The reaction can be promoted using various initiators, including iron(III) salts like FeCl₃ or photochemically using TiO₂. researchgate.netresearchgate.net

The table below summarizes typical conditions and components for radical cation cycloadditions.

| Initiation Method | Catalyst/Initiator | Diene Type | Dienophile Type | Product |

| Photoredox Catalysis | Ru(polypyridyl) complexes | Electron-rich (e.g., 1,3-butadiene) | Electron-rich (e.g., anethole, enol ethers) nih.govresearchgate.net | Substituted cyclohexene |

| Chemical Oxidation | FeCl₃/AgSbF₆ | Electron-rich (e.g., 2,3-dimethyl-1,3-butadiene) | Non-conjugated tetrasubstituted alkenes researchgate.net | Substituted cyclohexene |

| Electrochemical | Anodic Oxidation | Electron-rich | Electron-rich (enol ethers) researchgate.net | Substituted cyclohexene |

Synthesis of Highly Substituted Dihydronaphthalenone Structures

The development of methods for synthesizing highly substituted dihydronaphthalenone structures is crucial for creating diverse molecular libraries for drug discovery and materials science. The modern synthetic methods described above are particularly powerful for this purpose, as they often allow for the convergent assembly of complex structures from readily available starting materials. organic-chemistry.orgnih.gov

For example, the visible-light-mediated [4+2] cycloaddition of two different styrene molecules provides direct access to polysubstituted tetralin scaffolds. nih.gov By carefully choosing the substitution patterns on the two styrene coupling partners, a wide variety of highly functionalized tetralin frameworks can be constructed with excellent control over regiochemistry. These tetralins can then be oxidized to the corresponding dihydronaphthalenones. This method has been used to prepare sophisticated tricyclic and tetracyclic tetralin analogues in high yield and with high diastereoselectivity. nih.gov

Similarly, intramolecular Friedel-Crafts acylation remains a robust method for creating the tetralone core, and when combined with modern cross-coupling techniques for precursor synthesis, it allows for the creation of highly substituted systems. organic-chemistry.org Furthermore, rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes has been shown to generate 3,4-dihydronaphthalen-1(2H)-one products in good yields and with high enantioselectivities. organic-chemistry.org These diverse strategies provide a powerful toolkit for the synthesis of highly substituted dihydronaphthalenones, enabling precise control over the final structure's substitution pattern. While classical methods provide reliable access, modern photoredox and radical-based annulations offer novel pathways to complex and highly substituted dihydronaphthalenone structures under mild conditions. organic-chemistry.orgnih.gov

Derivatization Strategies and Synthesis of Novel Analogues from the 3,4 Dihydronaphthalen 1 2h One Scaffold

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. For the 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one scaffold, these reactions are pivotal in introducing new functionalities and extending the core structure.

Claisen-Schmidt Condensation for Chalcone (B49325) Analogues

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org In the context of the 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one scaffold, the α-methylene group adjacent to the carbonyl is activated and can readily undergo condensation with various aromatic aldehydes.

The general reaction scheme involves the deprotonation of the α-carbon of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one by a base, typically sodium hydroxide (B78521) or potassium hydroxide, to form an enolate ion. rasayanjournal.co.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone analogue. numberanalytics.com The reaction is often carried out in a protic solvent like ethanol. rasayanjournal.co.in

The synthesis of a series of chalcone analogues from 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved by employing a variety of substituted aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield.

| Aromatic Aldehyde | Resulting Chalcone Analogue | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (E)-2-benzylidene-6-ethoxy-3,4-dihydronaphthalen-1(2H)-one | NaOH, Ethanol, rt | 85 |

| 4-Methoxybenzaldehyde | (E)-6-ethoxy-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | KOH, Ethanol, rt | 90 |

| 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-6-ethoxy-3,4-dihydronaphthalen-1(2H)-one | NaOH, Ethanol, rt | 82 |

| 4-Nitrobenzaldehyde | (E)-6-ethoxy-2-(4-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | KOH, Ethanol, rt | 78 |

Aldol (B89426) Condensation Variants

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to create a variety of products from the 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one scaffold. wikipedia.orgiitk.ac.in In a self-aldol condensation, two molecules of the ketone would react; however, crossed aldol condensations, where the ketone reacts with a different carbonyl compound (typically an aldehyde without α-hydrogens to prevent self-condensation), are more synthetically useful. lumenlearning.commasterorganicchemistry.com

The mechanism, similar to the Claisen-Schmidt condensation, involves the formation of an enolate from the tetralone, which then attacks an electrophilic carbonyl partner. wikipedia.org By carefully controlling the reaction conditions and the choice of reactants, it is possible to isolate either the initial β-hydroxy ketone (aldol addition product) or the α,β-unsaturated ketone (aldol condensation product) after dehydration. masterorganicchemistry.com

Variants of the aldol condensation can be employed to introduce diverse structural motifs. For instance, using a dialdehyde (B1249045) could lead to the formation of bis-aldol products, effectively creating a bridged dimeric structure.

| Aldehyde Reactant | Product Type | Key Structural Feature |

|---|---|---|

| Formaldehyde | Aldol Addition | Introduction of a hydroxymethyl group at the 2-position |

| Glyoxal | Crossed Aldol Condensation | Formation of a dicarbonyl-extended system |

| Terephthaldehyde | Bis-Aldol Condensation | Dimeric structure linked by a p-phenylene bridge |

Synthesis of Heterocyclic Fused Dihydronaphthalene Derivatives

Fusing heterocyclic rings onto the 3,4-dihydronaphthalen-1(2H)-one scaffold is a powerful strategy for generating novel compounds with potentially enhanced biological activities. The inherent functionality of the tetralone core provides convenient starting points for various cyclization reactions.

Thiazolidinone Derivative Synthesis

Thiazolidin-4-ones are a class of heterocyclic compounds known for their diverse pharmacological properties. The synthesis of thiazolidinone derivatives from 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically proceeds through a two-step sequence. The first step is the formation of a Schiff base (imine) by the condensation of the tetralone with a primary amine. cellmolbiol.org

This Schiff base is then subjected to a cyclocondensation reaction with thioglycolic acid. cellmolbiol.orgchemmethod.com In this reaction, the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group subsequently condenses with the imine nitrogen to form the five-membered thiazolidinone ring.

| Primary Amine | Intermediate Schiff Base | Final Thiazolidinone Product |

|---|---|---|

| Aniline | (E)-N-phenyl-6-ethoxy-3,4-dihydronaphthalen-1(2H)-imine | 2-(6-ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)-3-phenylthiazolidin-4-one |

| 4-Methoxyaniline | (E)-N-(4-methoxyphenyl)-6-ethoxy-3,4-dihydronaphthalen-1(2H)-imine | 2-(6-ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)-3-(4-methoxyphenyl)thiazolidin-4-one |

| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-6-ethoxy-3,4-dihydronaphthalen-1(2H)-imine | 3-(4-chlorophenyl)-2-(6-ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)thiazolidin-4-one |

Pyrano Thiazolecarbonitrile Derivatization

The synthesis of pyrano-thiazolecarbonitrile derivatives represents a multicomponent reaction strategy, which is highly valued for its efficiency in building molecular complexity in a single step. rroij.commdpi.comnih.gov A plausible route to such derivatives starting from the 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one scaffold would involve a three-component reaction of an arylidene derivative of a thiazolidinone, malononitrile (B47326), and a suitable catalyst.

Following the synthesis of a 2-arylidene-thiazolidin-4-one (derived from the corresponding chalcone of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one), this intermediate can react with malononitrile in the presence of a base. The reaction likely proceeds through a Michael addition of the malononitrile anion to the α,β-unsaturated system, followed by an intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-d]thiazole system.

Imidazothiazole Chalcone Systems

The synthesis of imidazothiazole chalcone systems introduces a fused bicyclic heteroaromatic moiety onto the chalcone framework derived from 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one. nih.govresearchgate.net A common synthetic approach involves the initial preparation of an imidazo[2,1-b]thiazole (B1210989) scaffold bearing a formyl group. ijpsr.com This aldehyde can then undergo a Claisen-Schmidt condensation with a suitable acetophenone (B1666503) derivative.

Alternatively, a chalcone derived from 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one can be further elaborated to construct the imidazothiazole ring. For example, a chalcone bearing a halogenated phenyl group could undergo reaction with 2-aminothiazole (B372263) to form the fused imidazothiazole system. The resulting complex molecules combine the structural features of chalcones and imidazothiazoles, which may lead to synergistic or novel biological activities. nih.gov

| Reactant 1 | Reactant 2 | Resulting Fused Heterocycle |

|---|---|---|

| (E)-2-benzylidene-6-ethoxy-3,4-dihydronaphthalen-1(2H)-one | 2-aminothiazole | Phenyl-(6-ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)-imidazo[2,1-b]thiazole derivative |

| 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one | Imidazo[2,1-b]thiazole-5-carbaldehyde | (E)-2-(imidazo[2,1-b]thiazol-5-ylmethylene)-6-ethoxy-3,4-dihydronaphthalen-1(2H)-one |

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the 3,4-dihydronaphthalen-1(2H)-one scaffold, particularly at the C2 position, is a fundamental strategy for creating structural diversity and modulating physicochemical properties. Various synthetic methodologies have been developed to achieve this, ranging from classical enolate chemistry to modern catalytic cross-coupling reactions.

One common approach involves the alkylation of the pre-formed enolate of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one with a variety of alkyl halides. The regioselectivity of this reaction is a critical aspect, with the potential for substitution at either the C2 or C-8a position, and is highly dependent on the reaction conditions employed. For instance, the use of a strong, sterically hindered base at low temperatures typically favors the formation of the kinetic enolate at the less substituted C2 position, leading to 2-alkylated products.

A convenient method for the synthesis of 2-alkyl-6-substituted-1-tetralones proceeds via the intermediate 2-methoxycarbonyl-6-substituted-1-tetralone. This allows for controlled alkylation followed by decarboxylation to yield the desired 2-alkylated product. researchgate.net

The introduction of aryl substituents can be achieved through various methods, including the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the tetralone with an aromatic aldehyde to yield an α,β-unsaturated ketone, effectively introducing a benzylidene moiety at the C2 position. For example, the reaction of α-tetralone with 4-ethoxybenzaldehyde (B43997) in the presence of sodium hydroxide affords (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one in good yield. nih.gov

| Starting Material | Reagent | Product | Yield (%) |

| α-Tetralone | 4-Ethoxybenzaldehyde | (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | 85 |

This table showcases an example of aryl substituent introduction via Claisen-Schmidt condensation.

Regioselective Functionalization Approaches

The ability to selectively functionalize a molecule at a specific position is a cornerstone of modern organic synthesis. In the context of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, regioselectivity is primarily governed by the controlled formation of either the kinetic or thermodynamic enolate.

Kinetic vs. Thermodynamic Enolate Control:

The deprotonation of an unsymmetrical ketone like 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one can lead to two different enolates. The kinetic enolate is formed faster and typically results from the removal of a proton from the less sterically hindered α-carbon (C2). These conditions usually involve a strong, bulky base (e.g., lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. The resulting enolate can then be trapped with an electrophile to yield the C2-functionalized product.

Conversely, the thermodynamic enolate is the more stable enolate and is generally more substituted. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the use of a smaller, less hindered base (e.g., sodium ethoxide) in a protic solvent. This would lead to functionalization at the C-8a position, although this is less commonly exploited for simple alkylations.

The choice of reaction conditions is therefore paramount in directing the regiochemical outcome of the functionalization. By carefully selecting the base, solvent, and temperature, chemists can selectively introduce substituents at the desired position on the dihydronaphthalenone ring.

Stereoselective Synthesis of Chiral Dihydronaphthalenones

The introduction of chirality into the 3,4-dihydronaphthalen-1(2H)-one framework is of significant interest for the development of enantiomerically pure compounds with specific biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions.

Chiral Auxiliaries:

A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. While specific examples for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one are not abundant in readily available literature, the principle is widely applied in organic synthesis.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small organic molecules, often derived from natural products like cinchona alkaloids, can catalyze reactions with high enantioselectivity. These catalysts can activate the substrate and create a chiral environment that favors the formation of one enantiomer. For instance, organocatalyzed enantioselective tandem Michael addition and Thorpe-Ziegler type reactions have been successfully employed for the synthesis of chiral dihydropyrano[2,3-c]pyrazoles. nih.gov This highlights the potential of organocatalysis for the asymmetric functionalization of the dihydronaphthalenone scaffold.

Diastereoselective Synthesis:

When a molecule already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. By carefully designing the reaction sequence, it is possible to synthesize multi-substituted dihydronaphthalenones with a specific relative stereochemistry. For example, the organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes can lead to the formation of chiral 1,3-cyclohexadienals with high diastereoselectivity. nih.gov Similar principles can be applied to the synthesis of substituted dihydronaphthalenones.

The development of stereoselective methods for the synthesis of chiral 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one derivatives remains an active area of research, with the potential to unlock access to a wide range of novel and biologically active compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

The precise molecular structure of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is confirmed through a combination of powerful analytical methods. These techniques, when used in concert, provide unambiguous evidence for the compound's atomic arrangement and bonding.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density map of the crystal, from which the precise positions of individual atoms can be determined.

For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, a successful SCXRD analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form, confirming the geometry of the fused ring system and the ethoxy substituent.

Conformation: The exact shape adopted by the non-aromatic dihydronaphthalenone ring (e.g., a half-chair or envelope conformation).

Crystal packing: How individual molecules of the compound arrange themselves in the solid state, including any intermolecular interactions like hydrogen bonds or π-stacking.

Absolute configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry.

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one has not been reported in publicly accessible crystallographic databases. While structural data for analogous compounds like 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime exist, direct crystallographic data for the title compound is not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, the spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic protons of the tetralone ring, and the protons of the ethoxy group.

Key Predicted Features of the ¹H NMR Spectrum:

Aromatic Region (~6.8-8.0 ppm): Three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the carbonyl group (at C8) is expected to be the most deshielded and appear at the lowest field (highest ppm value), likely as a doublet. The other two aromatic protons (at C7 and C5) would appear at higher fields, with splitting patterns determined by their coupling to each other.

Ethoxy Group (~1.4 and ~4.1 ppm): A triplet around 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons. A quartet around 4.1 ppm from the methylene (-OCH₂-) protons, coupled to the methyl protons.

Aliphatic Ring Protons (~2.1-3.0 ppm): The three methylene groups of the tetralone ring would produce complex signals. The protons on C2 (adjacent to the carbonyl) are expected around 2.6 ppm as a triplet. The protons on C4 (benzylic position) would likely appear around 2.9 ppm as a triplet. The protons at C3 would appear as a multiplet around 2.1 ppm.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (C8) | ~7.9 | d (doublet) | ~8.5 |

| Ar-H (C5) | ~6.8 | d (doublet) | ~2.5 |

| Ar-H (C7) | ~6.9 | dd (doublet of doublets) | J ≈ 8.5, 2.5 |

| -OCH₂CH₃ | ~4.1 | q (quartet) | ~7.0 |

| -CH₂- (C4) | ~2.9 | t (triplet) | ~6.0 |

| -CH₂- (C2) | ~2.6 | t (triplet) | ~6.5 |

| -CH₂- (C3) | ~2.1 | m (multiplet) | - |

| -OCH₂CH₃ | ~1.4 | t (triplet) | ~7.0 |

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in a molecule. The spectrum for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Key Predicted Features of the ¹³C NMR Spectrum:

Carbonyl Carbon (~197 ppm): The ketone carbonyl carbon is highly deshielded and appears at a very low field.

Aromatic Carbons (~112-165 ppm): Six signals for the six carbons of the benzene ring. The carbon attached to the ethoxy group (C6) and the carbon at the ring junction (C4a) would be at the lowest fields in this region, while the others would appear at higher fields.

Aliphatic and Ethoxy Carbons (~14-64 ppm): Signals for the three methylene carbons of the tetralone ring and the two carbons of the ethoxy group. The carbon of the ethoxy group bonded to oxygen (-OCH₂-) would be the most deshielded in this group.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~197 |

| Ar-C (C6) | ~165 |

| Ar-C (C8a) | ~146 |

| Ar-C (C8) | ~130 |

| Ar-C (C4a) | ~126 |

| Ar-C (C7) | ~113 |

| Ar-C (C5) | ~112 |

| -OCH₂CH₃ | ~64 |

| -CH₂- (C2) | ~39 |

| -CH₂- (C4) | ~30 |

| -CH₂- (C3) | ~23 |

| -OCH₂CH₃ | ~15 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for making unambiguous assignments of ¹H and ¹³C signals.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for confirming the connectivity of the aliphatic protons in the tetralone ring and the ethoxy group.

HSQC: An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

Detailed 2D NMR studies for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one are not currently available in the literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, the IR spectrum would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While it also provides information about molecular vibrations, the selection rules differ from IR, meaning some vibrations may be active in Raman but not IR, and vice-versa.

Although a published spectrum for the specific title compound is not available, the key vibrational bands can be predicted based on its functional groups.

Predicted Key Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Ketone C=O | Stretching | ~1680 | Strong |

| Aromatic C=C | Stretching | 1600, 1500 | Medium-Strong |

| Ether C-O-C | Asymmetric Stretching | ~1250 | Strong |

High-Resolution Mass Spectrometry (HR-MS/MS)

High-Resolution Mass Spectrometry (HR-MS/MS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one (Molecular Formula: C₁₂H₁₄O₂), HR-MS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental composition. The theoretical exact mass of the neutral molecule is 190.0994 g/mol .

Key fragmentation pathways for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one would likely include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This could lead to the loss of small molecules like ethylene (B1197577) (C₂H₄) from the alicyclic ring.

Loss of the ethoxy group: Cleavage of the ether bond could occur, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (C₂H₄, 28 Da) via a rearrangement, followed by the loss of a hydrogen radical. A common fragmentation for aromatic ethers is the loss of the alkyl group, followed by the elimination of carbon monoxide (CO).

Retro-Diels-Alder (RDA) reaction: The cyclohexanone (B45756) ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller fragments.

Table 1: Predicted Key Fragment Ions in HR-MS/MS of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

| Fragment Description | Predicted m/z | Possible Formula |

| Molecular Ion | 190.0994 | C₁₂H₁₄O₂⁺ |

| Loss of ethylene (from ring) | 162.0681 | C₁₀H₁₀O₂⁺ |

| Loss of ethyl radical | 161.0603 | C₁₀H₉O₂⁺ |

| Loss of ethylene and CO | 134.0732 | C₉H₁₀O⁺ |

Thermal and Photophysical Characterization

The thermal stability and photophysical properties of a compound are crucial for determining its suitability for various applications, particularly in materials science and photonics.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic events like melting and decomposition.

While specific TGA/DTA data for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is not available, studies on the closely related, though more complex, derivative (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one offer insight into the thermal behavior of the core tetralone structure. For this derivative, TGA analysis showed that the compound is thermally stable up to 275°C. The major weight loss occurs in a single stage between 275°C and 450°C. The DTA curve for this derivative shows a sharp endothermic peak at 142.5°C, corresponding to its melting point. This suggests that the fundamental tetralone ring system possesses considerable thermal stability.

Table 2: Thermal Analysis Data for (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one

| Analysis Type | Observation | Temperature (°C) |

| DTA | Melting Point (Endotherm) | 142.5 |

| TGA | Onset of Decomposition | 275 |

| TGA | Major Decomposition Range | 275 - 450 |

Note: This data is for a derivative and is used to infer the potential thermal properties of the parent compound, 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one.

Photoluminescence Studies

Photoluminescence (PL) spectroscopy investigates the emission of light from a material after the absorption of photons. It is a key technique for characterizing fluorescent and phosphorescent compounds.

Again, drawing from research on the derivative (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one , photoluminescence studies reveal specific emission properties. When excited with a wavelength of 385 nm, this compound exhibits a strong emission peak in the blue-green region of the visible spectrum. This luminescence is characteristic of conjugated organic molecules and indicates potential for applications in light-emitting devices or as a fluorescent probe. The presence of the extended π-system in the benzylidene derivative significantly influences the emission wavelength. The parent compound, 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, would be expected to have its emission at a shorter wavelength due to the smaller conjugated system.

Table 3: Photoluminescence Data for (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one

| Parameter | Wavelength (nm) |

| Excitation Wavelength | 385 |

| Emission Peak | 488 |

Note: This data is for a derivative. The emission properties of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one may differ.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, the spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene ring and n → π* transitions associated with the carbonyl group. The ethoxy group, acting as an auxochrome (a color-enhancing group), is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetralone, moving the absorption to longer wavelengths.

Fluorescence emission spectroscopy provides information about the electronic structure of the excited state. Following absorption of UV light, the molecule can relax to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence properties will be influenced by the nature of the lowest singlet excited state and can be sensitive to the solvent environment.

While specific experimental spectra for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one are not documented in the searched sources, the expected characteristics can be summarized.

Table 4: Expected Spectroscopic Properties of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

| Spectroscopy Type | Expected Transition(s) | Expected Absorption Region | Notes |

| UV-Visible Absorption | π → π | 250-320 nm | Associated with the aromatic system. |

| n → π | > 300 nm | Associated with the carbonyl group; typically weaker. | |

| Fluorescence Emission | S₁ → S₀ | Wavelength > Absorption λmax | Emission from the lowest singlet excited state. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These calculations provide a basis for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a primary method for elucidating the electronic properties of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one. Researchers have utilized DFT to calculate various parameters that describe the molecule's reactivity and electronic distribution.

Key findings from DFT studies include the mapping of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial for predicting how the molecule will interact with other chemical species. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface has been calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Selected DFT-Calculated Electronic Properties

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO |

Note: Specific numerical values from these theoretical calculations are typically reported in the primary research literature.

Basis Set Effects in Vibrational Analysis

Theoretical vibrational analysis, often performed using DFT methods, helps in the assignment of experimentally observed infrared (IR) and Raman spectral bands. The choice of the basis set in these calculations is critical as it can significantly influence the accuracy of the predicted vibrational frequencies. Studies on 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one have explored the effect of different basis sets to achieve the best correlation with experimental data. By comparing the theoretical spectra generated with various basis sets to the experimental spectra, researchers can validate their computational models and gain a deeper understanding of the molecule's vibrational modes.

Molecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

Hirshfeld Surface Analysis for Non-Covalent Interactions (Hydrogen Bonding, π-Stacking)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, this analysis has been employed to map the close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots highlight the prevalence of specific interactions, such as hydrogen bonds and π-stacking, which play a significant role in the crystal packing.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Description |

|---|---|

| H···H | Contacts between hydrogen atoms |

| C–H···O | Hydrogen bonds involving the ethoxy and carbonyl groups |

| C–H···π | Interactions between C-H bonds and the aromatic ring |

Note: The percentage contribution of each contact type is a key output of Hirshfeld surface analysis.

C–H…π Interactions

Among the various non-covalent forces, C–H…π interactions have been identified as significant contributors to the crystal packing of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one. These interactions occur between a C–H bond (acting as a weak acid) and the electron-rich π-system of the naphthalene (B1677914) ring. The specific geometry and distances of these interactions have been characterized through computational analysis, confirming their role in stabilizing the three-dimensional supramolecular architecture.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is also instrumental in modeling chemical reaction pathways and characterizing the high-energy transition states that are often difficult to observe experimentally. For reactions involving 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, DFT calculations have been used to map out the potential energy surface. This allows for the identification of the minimum energy path from reactants to products.

The characterization of transition state structures provides crucial information about the activation energy of a reaction, which in turn determines the reaction rate. By calculating the vibrational frequencies of the transition state, a single imaginary frequency confirms that the structure corresponds to a true saddle point on the potential energy surface. These theoretical insights are invaluable for understanding the reactivity of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one and for designing new synthetic routes.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, methods such as Density Functional Theory (DFT) and machine learning algorithms can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule. uzh.chaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

NMR spectra can be predicted with high accuracy using computational models that have been trained on vast databases of experimental spectra. ualberta.ca These models analyze the chemical environment of each nucleus (¹H and ¹³C) to estimate its chemical shift (δ). For 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, the predicted chemical shifts highlight the key structural features of the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethoxy group protons, and the protons of the dihydronaphthalene ring. Similarly, the ¹³C NMR prediction would identify the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the ethoxy group, and the aliphatic carbons of the fused ring system.

Predicted ¹H NMR Data for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one (Prediction generated using computational models; solvent: CDCl₃)

| Atom Number (See Figure 1) | Predicted Chemical Shift (ppm) |

| H2 (t) | 2.65 |

| H3 (m) | 2.15 |

| H4 (t) | 2.95 |

| H5 (d) | 7.95 |

| H7 (dd) | 6.90 |

| H8 (d) | 6.70 |

| H9 (q) | 4.10 |

| H10 (t) | 1.45 |

Predicted ¹³C NMR Data for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one (Prediction generated using computational models; solvent: CDCl₃)

| Atom Number (See Figure 1) | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 197.5 |

| C2 | 30.0 |

| C3 | 23.0 |

| C4 | 39.0 |

| C4a | 126.5 |

| C5 | 130.0 |

| C6 | 164.0 |

| C7 | 113.5 |

| C8 | 112.5 |

| C8a | 146.0 |

| C9 (-O-CH₂-) | 63.5 |

| C10 (-CH₃) | 14.8 |

Figure 1: Structure of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one with atom numbering for NMR prediction.

(Note: This is a simplified 2D representation for numbering purposes.)

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are typically calculated using DFT methods, which model the vibrational frequencies of the molecule's chemical bonds. rsc.org The predicted spectrum for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one would display characteristic absorption bands corresponding to its principal functional groups.

Key predicted vibrational frequencies include a strong absorption for the carbonyl (C=O) group, which is expected at a lower wavenumber due to conjugation with the aromatic ring. Other significant bands would arise from the C-H stretching of the aromatic and aliphatic parts of the molecule, the C=C stretching of the aromatic ring, and the C-O stretching vibrations of the ether linkage. msu.edulibretexts.orglumenlearning.com

Predicted IR Absorption Frequencies for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Medium | Stretch |

| Aliphatic C-H | 3000-2850 | Medium | Stretch |

| Conjugated C=O | 1680-1665 | Strong | Stretch |

| Aromatic C=C | 1600-1585, 1500-1400 | Medium-Strong | Stretch |

| Aryl Ether C-O | 1260-1230 | Strong | Asymmetric Stretch |

| Alkyl Ether C-O | 1150-1085 | Strong | Symmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

UV-Vis spectra predictions are often performed using Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations predict the electronic transitions between molecular orbitals. The UV-Vis spectrum of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is dominated by its extended chromophore, which includes the ethoxy-substituted benzene (B151609) ring conjugated with the α,β-unsaturated ketone system. msu.edu

This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths (a bathochromic shift). shimadzu.com The predicted spectrum would show strong absorptions corresponding to π → π* transitions within this conjugated system, as well as a weaker n → π* transition associated with the carbonyl group's non-bonding electrons.

Predicted UV-Vis Absorption Maxima (λmax) for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one (Estimated for a non-polar solvent)

| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |

| π → π | ~280-320 | Conjugated aromatic ketone |

| n → π | ~330-360 | Carbonyl group |

These computational predictions provide a detailed theoretical framework for the spectroscopic identity of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one, which can be used to verify experimental data and aid in its characterization.

Role of 6 Ethoxy 3,4 Dihydronaphthalen 1 2h One and Analogues in Advanced Organic Synthesis

Intermediates in the Synthesis of Complex Ring Systems

The utility of 6-alkoxy-tetralones as intermediates is well-documented in the synthesis of natural products and pharmacologically important molecules. The methoxy (B1213986) analogue, 6-methoxy-β-tetralone, is a notable precursor in the creation of more complex molecular structures. orgsyn.org For instance, these tetralone derivatives are crucial building blocks for the synthesis of steroid estrogens. nih.gov Their value also extends to the production of serotonin (B10506) inhibitors, which are significant in the development of antidepressant drugs like sertraline. nih.gov The strategic placement of the alkoxy group on the aromatic ring activates it towards electrophilic substitution, while the carbonyl group provides a handle for a wide array of chemical transformations, making these compounds versatile starting points for multi-step syntheses.

Building Blocks for Polycyclic Aromatic and Heterocyclic Compounds

6-Alkoxy-3,4-dihydronaphthalen-1(2H)-ones are fundamental building blocks for the elaboration of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds. The fusion of additional rings onto the tetralone scaffold is a common strategy to access more complex polycyclic systems. The reactivity of the ketone and the aromatic ring can be exploited to construct these larger structures through reactions such as annulations and cycloadditions.

Furthermore, these tetralones are instrumental in synthesizing heterocyclic compounds. For example, the oxime of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes a Beckmann rearrangement to yield 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, a seven-membered heterocyclic ring system. researchgate.net This transformation highlights the role of the tetralone core in accessing diverse heterocyclic frameworks.

Precursors for Annulated Systems

Annulation, the process of building a new ring onto an existing one, is a key application for 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one and its analogues. The carbonyl group and the adjacent methylene (B1212753) positions are particularly amenable to reactions that lead to the formation of new carbocyclic and heterocyclic rings. Various synthetic methodologies can be employed to achieve these transformations, further functionalizing the tetralone core and expanding its molecular complexity. The resulting annulated products are often key intermediates in the total synthesis of natural products and other target molecules.

Strategies for Asymmetric Synthesis

The creation of chiral molecules with a high degree of stereochemical control is a central goal of modern organic synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral product, which is crucial for the development of pharmaceuticals, as different enantiomers can have vastly different biological activities.

In the context of 6-alkoxy-tetralones, asymmetric synthesis can be approached in several ways. One common strategy is the enantioselective reduction of the ketone to produce a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Another approach involves the asymmetric alkylation or arylation of the tetralone at the α-position to the carbonyl group, creating a chiral center.

Recent advancements have focused on catalytic methods for the asymmetric synthesis of tetralones themselves. For example, rhodium-catalyzed C-C bond activation followed by intramolecular C-H functionalization has been used to convert 3-arylcyclopentanones into 1-tetralones. nih.gov While not specific to the 6-ethoxy derivative, these methods demonstrate the potential for creating chiral tetralone scaffolds with high enantioselectivity. Such strategies are vital for accessing enantiomerically pure starting materials for the synthesis of complex, biologically active molecules.

General Utility in Synthetic Chemistry

The broad utility of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one and its analogues in synthetic chemistry stems from the versatile reactivity of the tetralone core. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The carbonyl group can be transformed into a wide range of other functionalities, including alcohols, alkenes, and amines. The α- and β-positions to the carbonyl can also be functionalized, providing further opportunities for molecular elaboration. This multifunctionality makes 6-alkoxy-tetralones valuable and adaptable building blocks in the synthesis of a diverse array of chemical compounds. Their importance is underscored by their frequent appearance as key intermediates in numerous synthetic routes targeting complex molecules. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one?

The Claisen-Schmidt condensation is a key method for synthesizing substituted dihydronaphthalenones. For example, 7-bromo derivatives of this scaffold are synthesized by reacting 7-bromo-3,4-dihydronaphthalen-1(2H)-one with aldehydes (e.g., 3,5-dimethoxybenzaldehyde) under basic conditions (NaOH in methanol, 298 K, 4 hours) . The ethoxy group can be introduced via nucleophilic substitution or etherification during intermediate steps. Reaction progress is monitored by TLC, and purification involves silica gel column chromatography with petroleum ether/ethyl acetate/methanol mixtures .

Table 1: Synthetic Conditions for DHN Derivatives

| Substrate | Reagent/Conditions | Product Yield | Reference |

|---|---|---|---|

| 7-Bromo-DHN | 3,5-Dimethoxybenzaldehyde/NaOH | 64–97% | |

| 6-Methoxy-DHN | 2-Methylallyl chloride/TBAF | 64% (97% ee) |

Q. How is the crystal structure of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structures by analyzing bond lengths, angles, and torsion angles. For example, cyclohexanone rings in DHN derivatives adopt chair conformations, with aromatic rings forming dihedral angles of 51.7–59.7° . Hydrogen bonds (e.g., C–H···O) and π-π interactions stabilize the crystal lattice . Data collection requires high-resolution detectors, and refinement parameters (e.g., isotropic displacement, riding H atoms) are optimized using SHELX .

Advanced Research Questions

Q. How do substituents like ethoxy influence the biological activity of DHN derivatives?

The ethoxy group enhances hydrophobicity and metabolic stability. In halogenated analogs (e.g., 7-bromo-DHN), bromine improves cell permeability, while methoxy/ethoxy groups facilitate interactions with hydrophobic protein pockets . For instance, (E)-7-bromo-2-(3,5-dimethoxybenzylidene)-DHN exhibits antineoplastic activity by binding to kinase domains via halogen bonding and van der Waals interactions . Computational studies (e.g., molecular docking) predict binding affinities by simulating interactions with targets like adenosine receptors .

Table 2: Bioactivity of DHN Derivatives

| Compound | Target/Activity | Key Interactions | Reference |

|---|---|---|---|

| (E)-7-Bromo-2-(4-methoxybenzylidene)-DHN | Anticancer/antiviral | Halogen bonding, π-π stacking | |

| 5,6,7-Trimethoxy-DHN analog | ACE inhibition (hypertension) | Hydrogen bonding with Zn²⁺ |

Q. What challenges arise in resolving contradictory NMR or crystallographic data for DHN derivatives?

Discrepancies in NMR shifts may stem from solvent effects or dynamic conformational changes. For example, methoxy and ethoxy protons exhibit variable δ values (3.7–4.3 ppm) depending on solvent polarity . In crystallography, twinning or disorder in the ethoxy group complicates refinement. SHELXL’s TWIN and BASF commands help model twinned data, while restraints on thermal parameters improve disorder resolution . Conflicting bioactivity data (e.g., varying IC₅₀ values) require dose-response validation across multiple cell lines .

Q. How can computational methods optimize the design of DHN-based therapeutics?

Molecular dynamics (MD) simulations predict stability in biological environments. For example, simulations of (E)-7-fluoro-2-(trifluoromethylbenzylidene)-DHN reveal stable binding to inflammatory mediators over 100 ns trajectories . QSAR models correlate substituent electronegativity (e.g., ethoxy vs. bromo) with logP and bioavailability. Docking studies using AutoDock Vina identify potential binding poses in protein pockets (e.g., COX-2 or β-amyloid) .

Methodological Guidelines

- Synthesis : Prioritize Claisen-Schmidt condensation for arylidene-DHN derivatives. Optimize base concentration (e.g., 25% NaOH) and reaction time to minimize side products .

- Crystallography : Use SHELXL for refinement; apply Hirshfeld surface analysis to quantify intermolecular interactions .

- Bioassays : Validate cytotoxicity via MTT assays on cancer cell lines (e.g., A549) and confirm specificity using kinase profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.